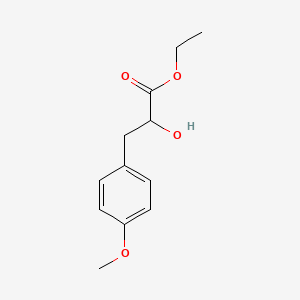

Ethyl 2-hydroxy-3-(4-methoxyphenyl)propanoate

Description

Properties

IUPAC Name |

ethyl 2-hydroxy-3-(4-methoxyphenyl)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O4/c1-3-16-12(14)11(13)8-9-4-6-10(15-2)7-5-9/h4-7,11,13H,3,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRMAXCVIVGDCGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC=C(C=C1)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70970625 | |

| Record name | Ethyl 2-hydroxy-3-(4-methoxyphenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70970625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55301-58-1 | |

| Record name | Ethyl 2-hydroxy-3-(4-methoxyphenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70970625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-hydroxy-3-(4-methoxyphenyl)propanoate can be synthesized through esterification reactions. One common method involves the reaction of 4-methoxyphenylpropanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of solid acid catalysts can also be employed to facilitate the esterification process, reducing the need for corrosive liquid acids and minimizing environmental impact.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound can be reduced to form alcohol derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The aromatic ring of this compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitric acid for nitration, halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.

Major Products Formed:

Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

Reduction: Formation of 2-hydroxy-3-(4-methoxyphenyl)propanol.

Substitution: Formation of nitro or halogen-substituted derivatives of the aromatic ring.

Scientific Research Applications

Ethyl 2-hydroxy-3-(4-methoxyphenyl)propanoate has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Studied for its potential biological activities, such as antioxidant and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in the synthesis of drugs targeting specific biological pathways.

Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism of action of ethyl 2-hydroxy-3-(4-methoxyphenyl)propanoate involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups on the aromatic ring can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound may act as an antioxidant by scavenging free radicals and protecting cells from oxidative damage. Additionally, its ester functional group can undergo hydrolysis to release active metabolites that exert biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and functional differences between ethyl 2-hydroxy-3-(4-methoxyphenyl)propanoate and related compounds:

Structural and Functional Analysis

Substituent Effects on Reactivity and Solubility

- Hydroxyl vs. For example, ethyl 2-amino-3-(4-chlorophenyl)-3-hydroxypropanoate hydrochloride exhibits high water solubility due to its ionic nature, whereas the target compound likely requires organic solvents for dissolution .

- Methoxy vs. Hydroxy/Chloro Phenyl Groups : The 4-methoxyphenyl group in the target compound provides electron-donating effects, contrasting with electron-withdrawing chloro (in ) or polar hydroxy (in ) substituents. These differences influence electronic properties and binding affinities in biological systems .

Biological Activity

Ethyl 2-hydroxy-3-(4-methoxyphenyl)propanoate, also known as a derivative of 4-methoxyphenylpropanoic acid, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The chemical structure of this compound includes a hydroxyl group and a methoxy group attached to a phenyl ring, which contribute to its biological activities. The compound can undergo various chemical transformations such as oxidation and reduction, leading to the formation of different derivatives that may exhibit distinct biological effects.

Biological Activities

This compound has been primarily studied for the following biological activities:

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which help in scavenging free radicals and protecting cells from oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases.

- Anti-inflammatory Properties : Research indicates that this compound may reduce inflammation by inhibiting pro-inflammatory mediators. This suggests potential applications in treating inflammatory conditions.

- Anticancer Potential : Preliminary studies have shown that derivatives of this compound may possess anticancer activity, contributing to apoptosis in cancer cells. The structure-activity relationship indicates that modifications to the compound can enhance its efficacy against specific cancer types .

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Antioxidant Mechanism : The hydroxy and methoxy groups facilitate hydrogen bonding with reactive oxygen species (ROS), thereby neutralizing them and preventing oxidative damage.

- Anti-inflammatory Pathways : The compound may modulate signaling pathways involved in inflammation, such as NF-kB, leading to decreased expression of inflammatory cytokines.

Case Studies and Research Findings

A number of studies have investigated the biological effects of this compound:

Table 1: Summary of Key Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Antioxidant Activity | Demonstrated significant reduction in oxidative stress markers in vitro. |

| Study B | Anti-inflammatory Effects | Inhibited TNF-alpha production in macrophages by 50% at 10 µM concentration. |

| Study C | Anticancer Activity | Induced apoptosis in FaDu hypopharyngeal tumor cells with IC50 of 15 µM. |

Pharmacokinetics

Pharmacokinetic studies suggest that this compound is metabolized into active metabolites that exert its biological effects. The ester group can undergo hydrolysis, releasing active forms that interact with cellular targets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.